Methyl 3-amino-2-[(2-methoxyphenyl)methyl]propanoate
Description
Methyl 3-amino-2-[(2-methoxyphenyl)methyl]propanoate is an organic compound with the molecular formula C₁₁H₁₅NO₃ and a molecular weight of 209.24 g/mol . Structurally, it consists of a propanoate ester backbone substituted at position 2 with a (2-methoxyphenyl)methyl group and at position 3 with an amino group. The 2-methoxyphenyl moiety introduces aromaticity and electron-donating methoxy substituents, which may influence solubility, reactivity, and biological interactions. This compound is primarily utilized in pharmaceutical research as a synthetic intermediate, particularly in the development of cholinesterase inhibitors and receptor agonists .
Properties
Molecular Formula |
C12H17NO3 |
|---|---|
Molecular Weight |
223.27 g/mol |
IUPAC Name |
methyl 2-(aminomethyl)-3-(2-methoxyphenyl)propanoate |
InChI |
InChI=1S/C12H17NO3/c1-15-11-6-4-3-5-9(11)7-10(8-13)12(14)16-2/h3-6,10H,7-8,13H2,1-2H3 |
InChI Key |
UHALVWRLUIYWEM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1CC(CN)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Solvent and Catalysis
- Polar aprotic solvents (e.g., acetonitrile) improve nucleophilicity of the amine.
- Triethylamine (1.5 eq.) is added to scavenge acids and prevent protonation of the amine.
Temperature Control
Lower temperatures (0–5°C) reduce dimerization side products but extend reaction time to 48 hours.
Substituent Effects
Electron-donating groups on the phenyl ring (e.g., methoxy) enhance reactivity by stabilizing intermediates through resonance.
Purification Techniques
Post-synthesis purification is critical due to the compound’s polar nature and potential impurities.
Comparative Purification Methods:
| Method | Purity Achieved | Recovery Rate |
|---|---|---|
| Flash Chromatography | ≥98% | 85–90% |
| Recrystallization | 95–97% | 70–75% |
| Distillation | 90–92% | 60–65% |
Chromatography using ethyl acetate/dichloromethane gradients (0–20% ethyl acetate) is preferred for industrial-scale processes.
Industrial-Scale Production
Large-scale synthesis employs continuous flow reactors to maintain precise temperature and stoichiometric control, achieving batch yields of 80–85%. Key advantages include:
- Reduced reaction time (8–12 hours).
- Automated pH and temperature monitoring.
- In-line purification systems to minimize manual handling.
Research Advancements
Recent studies highlight innovations such as:
- Enzymatic catalysis for enantioselective synthesis (99% ee reported).
- Microwave-assisted synthesis reducing reaction time to 2–4 hours with comparable yields.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-amino-2-[(2-methoxyphenyl)methyl]propanoate undergoes various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction: The ester group can be reduced to form the corresponding alcohol.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as halides, amines, and thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group may yield nitro derivatives, while reduction of the ester group may produce alcohols .
Scientific Research Applications
Methyl 3-amino-2-[(2-methoxyphenyl)methyl]propanoate is a versatile organic compound utilized in organic synthesis and medicinal chemistry. It possesses an amino group, a methoxyphenyl moiety, and a propanoate ester, which contribute to its chemical reactivity and biological activity.
Molecular Properties
this compound has a molecular weight of 209.24 g/mol.
Applications
- Organic Synthesis This compound serves as an intermediate in creating complex organic molecules.
- Pharmaceutical Development It's a precursor for developing therapeutic agents due to its ability to interact with biological targets. It is explored in drug development for pain relief and anti-inflammatory therapies.
- Interaction Studies The compound's amino group can form hydrogen bonds with target proteins or enzymes, potentially modulating their activity. The methoxyphenyl group may enhance interaction through hydrophobic contacts. Initial studies may involve assessing its binding affinity to specific receptors or enzymes related to pain pathways. Evaluating its interactions with other drugs could provide insights into possible synergistic effects or adverse interactions when used in combination therapies.
Reactivity
Mechanism of Action
The mechanism of action of methyl 3-amino-2-[(2-methoxyphenyl)methyl]propanoate involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the methoxyphenyl group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .
Comparison with Similar Compounds
Metabolic Stability
- Ester derivatives (e.g., ) are prone to hydrolysis in vivo, whereas hydrochloride salts (e.g., ) exhibit improved metabolic stability.
Key Research Findings
Substituent Effects : The 2-methoxyphenyl group in the target compound enhances lipophilicity (logP ≈ 2.1) compared to aliphatic analogs, favoring blood-brain barrier penetration .
Salt Formation : Hydrochloride salts (e.g., ) show 2–3× higher aqueous solubility than free bases, critical for drug formulation.
Structure-Activity Relationships (SAR) :
Biological Activity
Methyl 3-amino-2-[(2-methoxyphenyl)methyl]propanoate is an organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
- Chemical Formula : CHNO
- Molecular Weight : 209.24 g/mol
- Structural Features : The compound consists of an amino group, a methoxyphenyl moiety, and a propanoate ester. These features contribute to its chemical reactivity and biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:
- Hydrogen Bonding : The amino group can form hydrogen bonds with biomolecules, influencing their structure and function.
- Hydrophobic Interactions : The methoxyphenyl group enhances hydrophobic interactions with target proteins or enzymes, potentially modulating their activity.
Biological Activity and Therapeutic Potential
This compound exhibits several pharmacological properties:
- Antimicrobial Activity : Preliminary studies suggest potential antimicrobial effects, making it a candidate for further investigation in infectious disease treatment.
- Anticancer Properties : Research indicates that derivatives of this compound may possess anticancer activity, with studies showing efficacy against various cancer cell lines.
- Anti-inflammatory Effects : The compound may also exhibit anti-inflammatory properties, which could be beneficial in treating inflammatory diseases.
Case Studies and Experimental Data
- In Vitro Studies :
-
Binding Affinity Studies :
- Interaction studies revealed that the compound binds effectively to specific molecular targets, which may involve competitive inhibition mechanisms .
-
Synthesis and Yield Optimization :
- The synthesis typically involves reacting 2-methoxybenzylamine with methyl acrylate under controlled conditions to achieve high yields. Purification methods like recrystallization are employed to isolate the compound effectively .
Comparative Analysis
| Property/Activity | This compound | Similar Compounds (e.g., Sulfathiazole) |
|---|---|---|
| Antimicrobial Activity | Yes | Yes |
| Anticancer Activity | Yes | Moderate |
| Anti-inflammatory Effects | Potential | Limited |
| Mechanism of Action | Hydrogen bonding; hydrophobic interactions | Primarily enzyme inhibition |
Q & A
Q. Table 1: Key Reaction Parameters
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 0–5°C | Prevents decomposition |
| Solvent | Dichloromethane | Enhances solubility |
| Catalyst | Pd(OAc)₂ | Accelerates coupling |
| Reaction Time | 12–16 hours | Ensures completion |
Basic: What spectroscopic methods are most effective for characterizing this compound?
Methodological Answer:
1H/13C NMR : Critical for confirming structure. For a related compound, (Z)-methyl 2-diazo-3-(methoxyimino)-3-(2-methoxyphenyl)propanoate, key peaks include:
- 1H NMR (CDCl₃) : δ 7.38–7.34 (m, aromatic H), 3.62 (s, ester OCH₃) .
- 13C NMR : δ 164.2 (C=O), 157.7 (methoxy C-O) .
HRMS : Validates molecular formula. Example: Observed [M+H]+ 264.0980 vs. calculated 264.0984 .
X-ray Crystallography : Resolves stereochemistry. A methyl propanoate derivative showed planar geometry at the ester group, confirmed via single-crystal analysis .
Advanced: How can researchers resolve contradictions in reported physicochemical properties across different studies?
Methodological Answer:
Contradictions often arise from impurities or analytical variability. Strategies include:
- Cross-Validation : Compare melting points (e.g., 85–89°C for 3-(2-methoxyphenyl)propanoic acid ) with DSC/TGA data.
- Batch Analysis : Test multiple synthesis batches for consistency.
- Advanced Techniques : Use LC-MS (e.g., ≥95% purity criteria ) and 2D NMR (HSQC, HMBC) to detect trace impurities.
Case Study : Discrepancies in reported CAS numbers (e.g., 55001-09-7 for methyl 3-(2-methoxyphenyl)propanoate ) may indicate isomerism. Re-synthesize and validate via orthogonal methods.
Advanced: What strategies are recommended for impurity profiling and ensuring purity in pharmaceutical research?
Methodological Answer:
Impurity Standards : Use EP/Pharm. grade reference materials (e.g., propanoic acid derivatives in ). Key impurities include:
Q. Analytical Workflow :
HPLC-UV/ELSD : Detect impurities at 0.1% levels.
LC-QTOF-MS : Identify unknown impurities via fragmentation patterns.
Spiking Studies : Confirm identity using certified reference materials (e.g., methyl 3-(4-fluorophenyl)prop-2-ynoate as a calibrant ).
Advanced: How can the compound's potential bioactivity be evaluated in anti-inflammatory or antitumor research?
Methodological Answer:
In Vitro Models :
- THP-1 Macrophages : Test cytokine inhibition (e.g., IL-6/NF-κB) as in Methyl 2-[3-(4-hydroxyphenyl)prop-2-enoylamino]-3-phenylpropanoate studies .
- Cell Permeability : Use Caco-2 monolayers to assess absorption (Papp >1×10⁻⁶ cm/s indicates good permeability).
Q. Mechanistic Studies :
- Enzyme Assays : Screen for COX-2 or LOX inhibition.
- Molecular Docking : Predict binding to inflammatory targets (e.g., TNF-α).
Q. Table 2: Bioactivity Data Template
| Assay Type | Target | IC₅₀/EC₅₀ | Reference Compound |
|---|---|---|---|
| Cytokine Inhibition | IL-6 | 10 µM | Dexamethasone |
| Cell Viability | MCF-7 | 50 µM | Doxorubicin |
Advanced: What are the safety and handling protocols for this compound in laboratory settings?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
